

AF647-NHS Ester: A Comprehensive Technical Guide for Novice Users

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Compound of Interest

Compound Name: AF647-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals who are new to using **AF647-NHS ester**. This guide covers the core principles of **AF647-NHS ester**, its chemical properties, detailed experimental protocols, and data analysis techniques to ensure successful conjugation and application in various research contexts.

Introduction to AF647-NHS Ester

AF647-NHS ester is a bright, far-red fluorescent dye that is spectrally similar to Alexa Fluor 647.^{[1][2]} It is widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.^{[3][4][5]} The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amino groups (-NH₂) on molecules like the side chain of lysine residues or the N-terminus of proteins, forming a stable covalent amide bond. This reaction is highly specific and efficient under appropriate pH conditions.

The resulting AF647-conjugated biomolecules are highly fluorescent and photostable, making them ideal for a variety of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy. The fluorescence of AF647 is independent of pH over a broad range (pH 4 to 10), which adds to its versatility in different experimental setups.

Core Properties of AF647-NHS Ester

A thorough understanding of the physicochemical properties of **AF647-NHS ester** is crucial for its effective use. The key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~650 - 655 nm	
Emission Maximum (λ_{em})	~668 - 680 nm	
Molar Extinction Coefficient (ϵ)	~239,000 - 270,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	~0.15	
Molecular Weight	~1250 g/mol	

Experimental Protocols

This section provides detailed methodologies for the key experiments involving **AF647-NHS ester**: protein labeling and determination of the degree of labeling.

Protein and Antibody Labeling with AF647-NHS Ester

This protocol provides a general guideline for labeling proteins and antibodies. Optimal conditions may vary depending on the specific biomolecule.

A. Materials:

- **AF647-NHS ester**
- Protein or antibody of interest (in an amine-free buffer, e.g., PBS)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
- Purification column (e.g., Sephadex G-25) or spin column

B. Protocol:

- Prepare the Protein Solution:
 - Ensure the protein is at a concentration of at least 2 mg/mL for optimal results.
 - The protein should be in a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS).
- Prepare the **AF647-NHS Ester** Stock Solution:
 - Dissolve the **AF647-NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from moisture.
- Perform the Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer (0.1 M sodium bicarbonate). A common practice is to add 1/10th the volume of 1 M sodium bicarbonate to the protein solution.
 - Add the desired molar excess of the **AF647-NHS ester** stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for antibodies.
 - Incubate the reaction for 1 hour at room temperature, protected from light. Gentle stirring or occasional mixing can improve labeling efficiency. For some proteins, incubation at 4°C overnight may be beneficial.
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column. This step is crucial to remove any free dye that could interfere with downstream applications.
 - The purified conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can improve stability, especially for dilute solutions.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.

A. Materials:

- Purified AF647-labeled protein conjugate
- Spectrophotometer

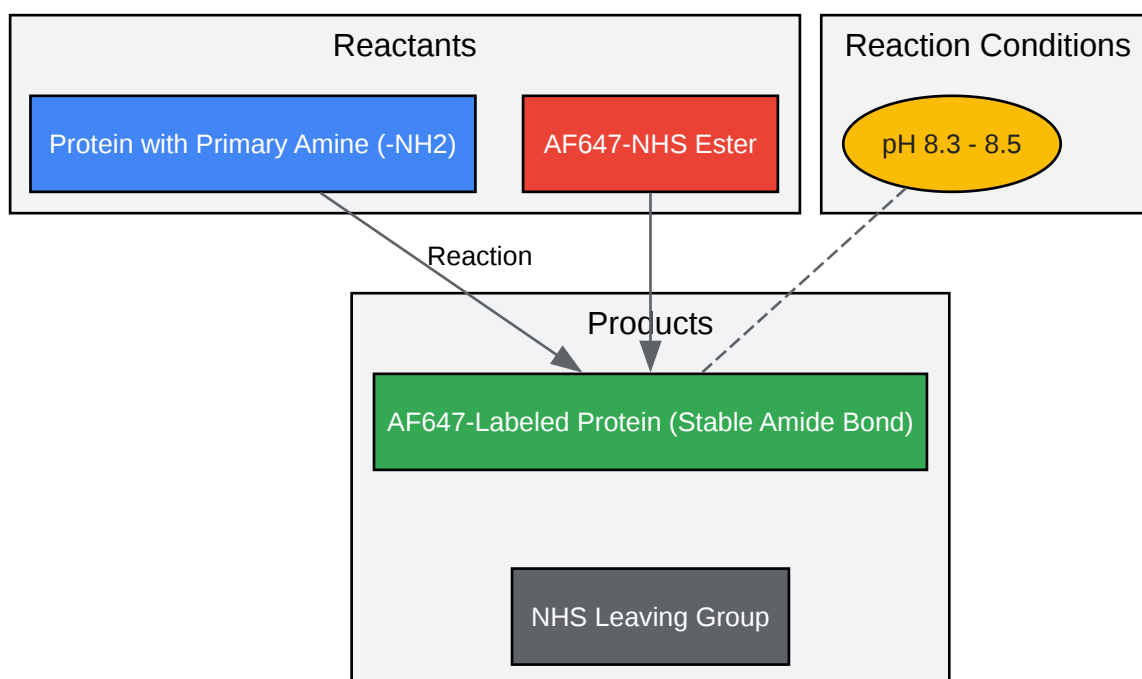
B. Protocol:

- Measure Absorbance:
 - Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the excitation maximum of the dye (~650 nm, A_{max}). Dilute the sample if the absorbance is too high.
- Calculate Protein Concentration:
 - The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: $\text{Protein Concentration (M)} = [A_{280} - (A_{max} \times CF)] / \epsilon_{\text{protein}}$
 - Where:
 - A_{280} is the absorbance at 280 nm.
 - A_{max} is the absorbance at the dye's maximum absorbance wavelength (~650 nm).
 - CF is the correction factor (A_{280} of the dye / A_{max} of the dye). For AF647, this is approximately 0.03.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 $\text{M}^{-1}\text{cm}^{-1}$).
- Calculate Degree of Labeling (DOL):

- The DOL can be calculated using the following formula: $DOL = A_{max} / (\epsilon_{dye} \times \text{Protein Concentration (M)})$
 - Where:
 - A_{max} is the absorbance at the dye's maximum absorbance wavelength (~650 nm).
 - ϵ_{dye} is the molar extinction coefficient of the AF647 dye (~239,000 $M^{-1}cm^{-1}$).
 - Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

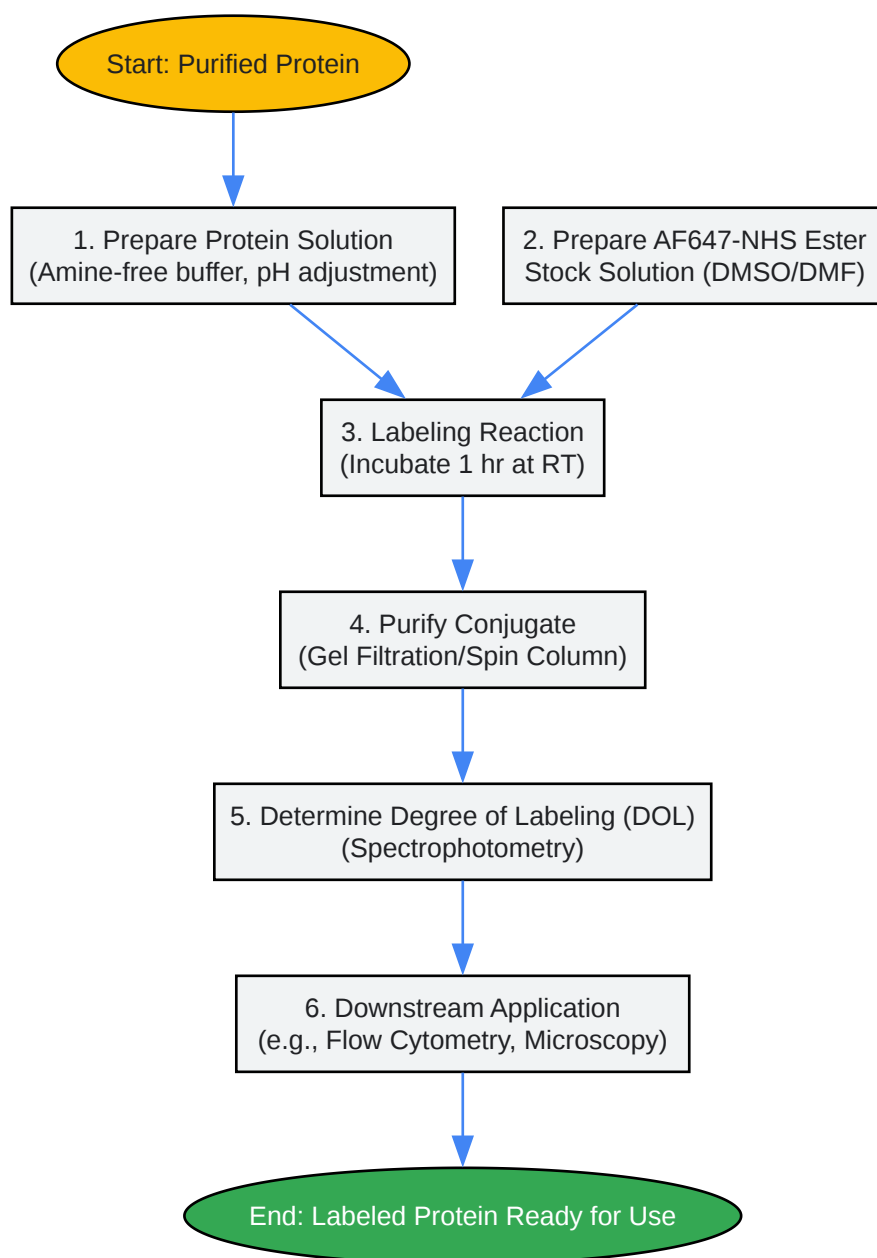
Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the core chemical reaction and a typical experimental workflow.



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Caption: Covalent labeling of a protein with **AF647-NHS ester**.



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Caption: General experimental workflow for protein labeling.

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